![molecular formula C18H19NO3S B5794178 methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate](/img/structure/B5794178.png)
methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate, also known as MMATAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMATAB is a member of the thioester family and is synthesized using a multi-step process. In
Mecanismo De Acción
The mechanism of action of methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that cause inflammation. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which results in the reduction of prostaglandin production. This compound has also been shown to improve cognitive function by inhibiting the activity of AChE, which results in increased levels of acetylcholine in the brain. Additionally, this compound has been found to exhibit antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate in lab experiments is its potential therapeutic applications in various scientific research studies. This compound has been found to have anti-inflammatory and anti-cancer properties, and it has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to exhibit antimicrobial activity against various bacterial strains. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are many future directions for research on methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential use in the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity. Finally, research is needed to develop new synthesis methods for this compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate involves a multi-step process that includes the reaction of 4-methylthiobenzoic acid with thionyl chloride to form 4-methylthio benzoyl chloride, followed by the reaction of the benzoyl chloride with 2-amino-3-methyl benzoic acid to form the intermediate product. The intermediate product is then reacted with methyl chloroformate and 4-methylphenyl thiol to form the final product, this compound.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate has been found to have potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to exhibit antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
methyl 2-methyl-3-[[2-(4-methylphenyl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-12-7-9-14(10-8-12)23-11-17(20)19-16-6-4-5-15(13(16)2)18(21)22-3/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWKHQUNTUJYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

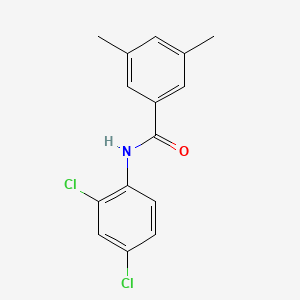

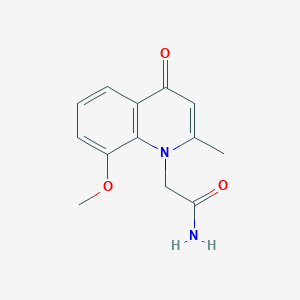
![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794125.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5794132.png)
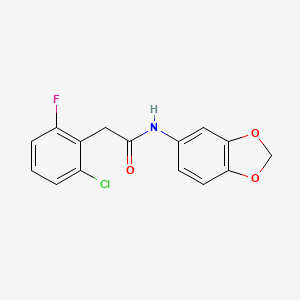


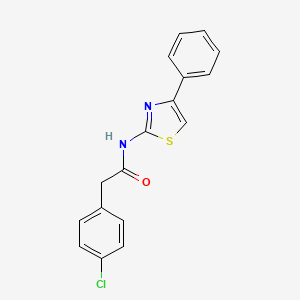
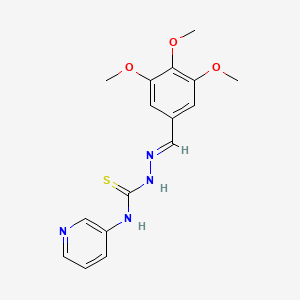
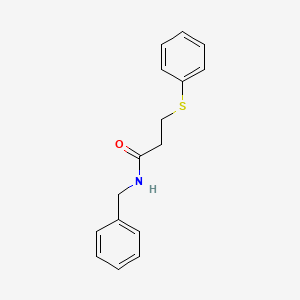
![11,11-dimethyl-3,4,11,12-tetrahydro-2H,9H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B5794202.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794206.png)
